Potassium 2-cyclohexylphenolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
56705-75-0 |
|---|---|
Molecular Formula |
C12H15KO |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
potassium;2-cyclohexylphenolate |
InChI |
InChI=1S/C12H16O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7H2;/q;+1/p-1 |
InChI Key |
SNPSNYDZHXRPAG-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2[O-].[K+] |
Origin of Product |
United States |
General Overview of Phenolic Compounds in Chemical Science
Phenolic compounds are a major class of organic molecules characterized by a hydroxyl (-OH) group directly bonded to an aromatic hydrocarbon ring. wikipedia.orgnumberanalytics.com The simplest member of this family is phenol (B47542) (C₆H₅OH) itself. wikipedia.org These compounds are ubiquitous in nature, found in various plants where they contribute to a range of biological functions. numberanalytics.comyoutube.comnih.gov
The chemical properties of phenols are largely dictated by the hydroxyl group. They are generally more acidic than aliphatic alcohols, with pKa values typically falling between 10 and 12. wikipedia.org This increased acidity is due to the resonance stabilization of the resulting phenolate (B1203915) anion. Deprotonation of a phenol yields a phenolate (or phenoxide) ion, and the corresponding salts are known as phenolates. wikipedia.org Phenolic compounds undergo a variety of chemical reactions, including electrophilic aromatic substitution, esterification, and oxidation. wikipedia.org Their ability to act as antioxidants is a particularly noteworthy property, stemming from their capacity to donate hydrogen atoms or electrons to neutralize free radicals. numberanalytics.com
The structural diversity of phenolic compounds is vast, ranging from simple phenols with a single aromatic ring to complex polyphenols containing multiple phenol units. wikipedia.orgyoutube.com This structural variety gives rise to a wide array of applications, from their role as precursors in the synthesis of polymers and pharmaceuticals to their use as food preservatives and in cosmetics. youtube.comijhmr.com
Significance of Cyclohexylphenols As Chemical Intermediates in Fine Chemical Syntheses
Within the broad class of phenolic compounds, cyclohexylphenols represent a significant subclass of alkylphenols. These molecules are valuable intermediates in the synthesis of a variety of fine chemicals, including dyes, resins, and pharmaceutical drugs. rsc.orgresearchgate.net The addition of the cyclohexyl group to the phenol (B47542) ring modifies its physical and chemical properties, influencing its reactivity and potential applications.
The synthesis of cyclohexylphenols is an area of active research. Traditional methods often involve the alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) using strong mineral acids as catalysts, which can lead to environmental concerns. researchgate.net Consequently, there is a drive to develop more sustainable and efficient synthetic routes. Recent research has explored the use of solid acid catalysts, such as γ-Al2O3 and various zeolites, for the alkylation of phenol. researchgate.netresearchgate.net For instance, the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol using a tandem catalytic system of Raney® Nickel and hierarchical Beta zeolite has been reported as a more environmentally friendly approach. rsc.org Another method involves the hydroalkylation of phenol in the presence of a palladium catalyst and a molten salt. chemicalbook.comchemicalbook.com
The position of the cyclohexyl group on the phenol ring (ortho, meta, or para) is crucial and can be controlled by the choice of catalyst and reaction conditions. For example, the synthesis of o-cyclohexylphenol has been investigated using supercritical carbon dioxide as a green reaction medium. researchgate.net These regioselective syntheses are important for producing specific isomers required for particular applications. The conversion of cyclohexylphenols to other valuable compounds, such as hydroxybiphenyls through dehydration over palladium catalysts, further highlights their role as versatile chemical intermediates. researchgate.net
Contextualizing Potassium Phenolates Within Alkyl Aryloxide Chemistry
Potassium 2-cyclohexylphenolate is a salt, specifically a potassium phenolate (B1203915). Phenolates, the conjugate bases of phenols, are a key class of compounds within the broader category of alkyl aryloxides. wikipedia.orgontosight.ai The deprotonation of the hydroxyl group on a phenol (B47542) results in a negatively charged phenoxide ion, which is then ionically bonded to a cation, in this case, potassium (K⁺). wikipedia.orgontosight.ai
Potassium phenolates, including the parent compound potassium phenoxide (C₆H₅OK), are known for their strong basicity and nucleophilicity. cymitquimica.com This makes them valuable reagents in organic synthesis. They are frequently employed in reactions such as alkylation and acylation to form ethers and esters, respectively. cymitquimica.com The reactivity and solubility of potassium phenolates can be influenced by the solvent used and the nature of any substituents on the aromatic ring. cymitquimica.comnih.gov
The structure of potassium aryloxides can be quite complex. Research has shown that their structures can vary significantly depending on the steric bulk of the substituents on the phenol ring and the solvent used during crystallization. nih.govcapes.gov.brfigshare.com For instance, less sterically hindered potassium phenoxides often form solvated polymeric species, while those with bulkier substituents may form unsolvated polymers. nih.govcapes.gov.br In many of these structures, the potassium ions are observed to be π-bound to the aryl rings of neighboring phenoxide units, which helps to satisfy their coordination spheres. nih.govcapes.gov.br The synthesis of these compounds is typically achieved by reacting a substituted phenol with a strong potassium base, such as potassium amide. nih.govcapes.gov.br
Research Landscape and Emerging Trends in Phenolate Chemistry
Alkylation Reactions for 2-Cyclohexylphenol (B93547) Precursors
The cornerstone for producing 2-cyclohexylphenol is the alkylation of phenol with either cyclohexene (B86901) or cyclohexanol (B46403). This electrophilic aromatic substitution reaction can be effectively catalyzed by a range of acid catalysts, which are broadly categorized into homogeneous and heterogeneous systems. The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the reaction and minimizing the formation of byproducts.
Acid-Catalyzed Alkylation of Phenol with Cyclohexene or Cyclohexanol
The acid-catalyzed alkylation of phenol proceeds through the formation of a cyclohexyl cation, a reactive electrophile that attacks the electron-rich phenol ring. unive.itpnnl.gov This carbocation is generated from cyclohexene via protonation or from cyclohexanol through dehydration followed by protonation of the resulting cyclohexene. pnnl.govnih.govacs.org The reaction yields a mixture of ortho- (2-cyclohexylphenol) and para- (4-cyclohexylphenol) isomers, along with cyclohexyl phenyl ether as a potential intermediate or byproduct. unive.itresearchgate.net
Traditional homogeneous acid catalysts such as sulfuric acid, phosphoric acid, and Lewis acids like aluminum chloride have been employed for the alkylation of phenol. unive.it While effective in promoting the reaction, these catalysts often present challenges in terms of separation from the product mixture, leading to corrosive waste streams and environmental concerns. csic.es Studies have shown that with catalysts like methanesulfonic acid and aluminum chloride, the ortho/para ratio can vary, suggesting different mechanistic pathways or transition state geometries. unive.it For instance, in the presence of AlCl3, the reaction is notably faster. unive.it The use of methanesulfonic acid can lead to an ortho/para ratio ranging from 3 to 5, indicating a potential involvement of cyclohexyl phenyl ether rearrangement. unive.it
Table 1: Comparison of Homogeneous Catalysts in Phenol Alkylation with Cyclohexene This table is interactive. Click on the headers to sort the data.
| Catalyst | Solvent | Temperature | o/p Ratio | Noteworthy Observations |
|---|---|---|---|---|
| Methanesulfonic Acid | 1,2-dichloroethane | 358 K | 3 to 5 | Variable ratio suggests ether rearrangement. unive.it |
| Aluminum Chloride | 1,2-dichloroethane | 288 K | ~4.5 | Faster reaction rate compared to sulfonic acids. unive.it |
To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These materials, including zeolites, ion-exchange resins (like Amberlyst-15), and gamma-alumina (γ-Al2O3), offer advantages such as ease of separation, reusability, and reduced environmental impact. unive.itcsic.espsu.edu
Zeolites, with their well-defined pore structures and tunable acidity, have been extensively studied. pnnl.govnih.govacs.org For instance, H-Y zeolites have been shown to favor the formation of C-alkylated products, particularly the para-isomer. researchgate.net The reaction mechanism over zeolites like H-BEA involves the dehydration of cyclohexanol to cyclohexene, which then forms the reactive cyclohexyl carbenium ion. nih.govacs.org The presence of cyclohexanol can initially hinder the reaction by competing for active sites. pnnl.gov
Ion-exchange resins, such as sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15), also serve as effective catalysts. unive.itunive.it These materials typically yield an ortho/para ratio of approximately 2. unive.it The nature of the olefin has been found to be a critical factor in determining the ortho/para selectivity with these resins. unive.it
Gamma-alumina (γ-Al2O3) has been investigated as a solid acid catalyst, particularly in supercritical carbon dioxide as a green reaction medium. psu.edu While cyclohexene proves to be a suitable alkylating agent, the use of cyclohexanol can be problematic due to the co-production of water, which can inhibit catalyst activity. psu.edu
Table 2: Performance of Heterogeneous Catalysts in Phenol Alkylation This table is interactive. Click on the headers to sort the data.
| Catalyst | Alkylating Agent | Temperature (°C) | Conversion (%) | Key Findings |
|---|---|---|---|---|
| Amberlyst-15 | Cyclohexene | 85 | - | o/p ratio of ~2. unive.it |
| H-Y Zeolite | Cyclohexanol/Cyclohexene | 140-220 | up to 88.6 (with cyclohexene) | Favors p-cyclohexylphenol formation. researchgate.net |
| γ-Al2O3 | Cyclohexanol | 275 | - | Water formation inhibits catalyst performance. psu.edu |
| Co2P/Beta Zeolite | Phenol (hydroalkylation) | - | 77 | Highest yield and selectivity for cyclohexylphenol. csic.esresearchgate.net |
The outcome of the phenol alkylation reaction is highly sensitive to the reaction conditions.
Temperature: Generally, increasing the reaction temperature can lead to higher conversion rates. However, it can also influence the product distribution. For instance, in studies using H-Y zeolites, the 2-/4- product ratio was observed to decrease with increasing temperature. researchgate.net In other systems, lower temperatures have been found to favor the formation of the O-alkylated product, cyclohexyl phenyl ether. researchgate.netias.ac.in
Reaction Time: Longer reaction times typically result in higher conversion of the starting materials. The concentration of the intermediate cyclohexyl phenyl ether may decrease over time as it converts to the more stable C-alkylated products. unive.it
Catalyst Loading: The amount of catalyst used directly impacts the reaction rate. An optimal catalyst loading is necessary to achieve a desirable conversion within a reasonable timeframe without leading to excessive side reactions.
Reactant Ratio: The molar ratio of phenol to the alkylating agent (cyclohexene or cyclohexanol) can affect selectivity. Varying the cyclohexanol to phenol ratio from 1:1 to 1:5 has been shown to influence the ortho/para product ratio. researchgate.net
The ratio of ortho- to para-cyclohexylphenol is a critical aspect of the synthesis, as the properties and applications of the isomers differ. This selectivity is influenced by several factors:
Catalyst Type: As previously mentioned, homogeneous catalysts like methanesulfonic acid can lead to higher ortho-selectivity, potentially through the rearrangement of an O-alkylated intermediate. unive.it In contrast, heterogeneous catalysts like Amberlyst-15 tend to give a more consistent ortho/para ratio of around 2. unive.it The steric hindrance imposed by the catalyst's active sites can also play a role.
Solvent: The choice of solvent can have a noticeable effect on the ortho/para ratio. For example, using nitromethane (B149229) as a solvent has been shown to decrease the ortho/para ratio compared to reactions carried out in benzene (B151609) or 1,2-dichloroethane. unive.it
One-Pot Hydroalkylation Synthesis Approaches (e.g., using Tandem Catalytic Systems)
An innovative and more sustainable approach to 2-cyclohexylphenol synthesis is the one-pot hydroalkylation of phenol. csic.esresearchgate.net This method utilizes a bifunctional catalyst that combines both hydrogenation and acid-catalyzed alkylation functionalities. In this process, phenol itself serves as the source for both the aromatic ring and the cyclohexyl group. A portion of the phenol is first hydrogenated to cyclohexanol, which then acts as the alkylating agent for the remaining phenol in the same reactor.
Another example involves a tandem system of RANEY® Nickel and a hierarchical Beta zeolite for the one-pot synthesis of cyclohexylphenols from phenol and isopropyl alcohol, where the alcohol serves as a hydrogen source. rsc.org
Synthesis of Potassium 2-Cyclohexylphenolate
This compound is the potassium salt of 2-cyclohexylphenol. ontosight.ai Its synthesis is a straightforward acid-base reaction. Typically, 2-cyclohexylphenol is treated with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in a suitable solvent. The acidic proton of the phenolic hydroxyl group reacts with the base to form the phenolate salt and water or bicarbonate, respectively. The resulting this compound can then be isolated, often by crystallization from the reaction mixture.
Synthesis in Environmentally Benign Media (e.g., Supercritical Carbon Dioxide)
The use of supercritical carbon dioxide (scCO₂) as a reaction medium for the synthesis of 2-cyclohexylphenol represents a significant advancement toward greener chemical processes. psu.edursc.orgresearchgate.net This approach focuses on the alkylation of phenol using a solid acid catalyst, such as γ-Al₂O₃. psu.edursc.org Both cyclohexene and cyclohexanol are viable alkylating agents for this reaction. psu.edursc.org
Research indicates that while cyclohexanol is a more economical option, it yields poorer results. psu.edursc.orgresearchgate.net This is attributed to the formation of water as a byproduct, which inhibits the performance of the catalyst. psu.edursc.orgresearchgate.net Consequently, employing cyclohexene as the alkylating agent leads to higher conversion and selectivity for the desired o-cyclohexylphenol product. psu.edu Studies have shown that conducting the reaction in the presence of scCO₂ provides significantly better yields and selectivities compared to performing the reaction without it, highlighting the positive role of the supercritical fluid in the process. psu.edu
To leverage the cost-effectiveness of cyclohexanol, a two-step continuous process in scCO₂ has been investigated. psu.edursc.org This process involves:
The dehydration of cyclohexanol to cyclohexene over the same solid acid catalyst. psu.edursc.orgresearchgate.net
The subsequent alkylation of phenol using the newly formed cyclohexene. psu.edu
A critical aspect of this two-step synthesis is the removal of the water byproduct generated during the initial dehydration stage before proceeding to the alkylation step, as its presence deactivates the catalyst. psu.edursc.orgrsc.org Though challenging on a small scale, this two-step reaction is considered a promising pathway for continuous synthesis. psu.eduresearchgate.net
Table 1: Effect of Alkylating Agent on Phenol Alkylation in scCO₂ Reaction conditions: 275 °C, 100 bar pressure, 1:0.8 molar ratio (phenol to alkylating agent), 0.65 L/min CO₂ flow rate. psu.edursc.org
| Alkylating Agent | Phenol Conversion (%) | Selectivity for 2-Cyclohexylphenol (%) | Notes |
| Cyclohexene | 91.3 | 85.9 | High conversion and selectivity. psu.edu |
| Cyclohexanol | 25.8 | 66.7 | Lower conversion and selectivity due to water byproduct inhibiting the catalyst. psu.edu |
Mechanistic Aspects of 2-Cyclohexylphenol Formation
The formation of 2-cyclohexylphenol is an example of a Friedel-Crafts alkylation, a class of electrophilic aromatic substitution reactions. slchemtech.comjk-sci.com The mechanism is complex and involves several key steps, including the generation of a reactive electrophile that attacks the phenol ring.
Carbonium Ion Attack as a Key Step in Alkylation Mechanisms
The widely accepted mechanism for the acid-catalyzed alkylation of phenol with cyclohexene involves the attack of a cyclohexyl carbocation (also referred to as a carbonium ion) on the electron-rich aromatic ring. slchemtech.comunive.itlibretexts.org The process begins with the formation of this key electrophile. In the presence of a solid Brønsted acid catalyst, such as a zeolite, or a Lewis acid, cyclohexene is protonated to generate a reactive cyclohexyl carbenium ion. slchemtech.compnnl.govacs.org
Once formed, the carbocation is attacked by the π-electrons of the phenol ring. slchemtech.comlibretexts.org This nucleophilic attack leads to the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex. libretexts.orgkhanacademy.org The aromaticity of the ring is then restored through the loss of a proton, yielding the final alkylated product, such as 2-cyclohexylphenol or its isomer, 4-cyclohexylphenol (B75765). jk-sci.comkhanacademy.org
When cyclohexanol is used as the alkylating agent, the reaction pathway is slightly different. Detailed spectroscopic and isotopic labeling studies have shown that phenol alkylation with cyclohexanol does not proceed to a significant extent until the majority of the cyclohexanol has been dehydrated to cyclohexene. acs.orgpnnl.gov The presence of cyclohexanol hinders the formation of the carbenium ion. pnnl.govpnnl.gov Therefore, the dehydration of cyclohexanol to cyclohexene is a crucial preliminary step, after which the resulting cyclohexene is protonated to form the cyclohexyl carbenium ion that acts as the primary alkylating agent. pnnl.govacs.orgpnnl.gov The direct involvement of a protonated alcohol (an alkoxonium species) is not considered a major pathway for C-alkylation in this system. pnnl.govacs.org
Involvement of Ether Rearrangement in Reaction Pathways
During the alkylation of phenol, both C-alkylation (attachment of the alkyl group to a carbon on the ring) and O-alkylation (attachment to the phenolic oxygen) can occur. pnnl.gov The O-alkylated product, in this case, is cyclohexyl phenyl ether. The formation of this ether is often kinetically favored and reversible. pnnl.govacs.org
A potential subsequent pathway could be the intramolecular rearrangement of the cyclohexyl phenyl ether to form the C-alkylated cyclohexylphenols (a process analogous to the Fries rearrangement). byjus.comwikipedia.org However, mechanistic studies using ¹³C isotope labeling have demonstrated that this rearrangement is not a significant contributor to the formation of 2-cyclohexylphenol and 4-cyclohexylphenol under typical solid-acid catalyzed conditions. pnnl.govacs.org The primary mechanism is the direct C-alkylation of phenol by the cyclohexyl cation. acs.org While some catalysts, like homogeneous BF₃·(H₂O)₂, have been reported to facilitate the rearrangement of the ether to alkylphenols, this is not the main pathway observed with the solid acid catalysts commonly used for this transformation. unive.itpnnl.gov
Formation of this compound from 2-Cyclohexylphenol (General Principles of Phenolate Salt Synthesis)
The synthesis of this compound from 2-cyclohexylphenol is based on the general principles of phenolate salt formation. Phenols are weak acids and will react with strong bases to form the corresponding phenoxide or phenolate salt. quora.com
The most straightforward method involves a direct acid-base neutralization reaction. 2-Cyclohexylphenol can be treated with a strong potassium base, such as potassium hydroxide (KOH). chemicalbook.comalfa-chemistry.com This reaction is typically carried out in a suitable solvent, such as water or an alcohol. chemicalbook.comalfa-chemistry.com The hydroxyl proton of the phenol is transferred to the hydroxide ion, forming water and the potassium phenolate salt. The salt can then be isolated by evaporating the solvent. chemicalbook.com
The general reaction is as follows: C₆H₄(C₆H₁₁)OH + KOH → C₆H₄(C₆H₁₁)OK + H₂O
For applications requiring anhydrous conditions, other potassium-containing reagents can be used. quora.com Reacting 2-cyclohexylphenol with potassium metal would produce the anhydrous potassium phenolate and hydrogen gas. quora.com Alternatively, strong bases like potassium hydride (KH) or potassium alkoxides, such as potassium-tert-butoxide, can be used to deprotonate the phenol in an anhydrous organic solvent like dimethylsulfoxide. quora.comprepchem.com
Oxidation Reactions of 2-Cyclohexylphenol Derivatives
The oxidation of 2-cyclohexylphenol and its derivatives has been a subject of interest, particularly in understanding the transformation of phenolic compounds.
Kinetic and Mechanistic Studies of Oxidation Processes
Kinetic studies on the oxidation of phenols by chlorine dioxide reveal that the reactions are generally rapid. researchgate.net The rate constants for these oxidation reactions have been measured at various temperatures, allowing for the determination of activation parameters. researchgate.net The reaction mechanism for the oxidation of aldehydes, a related class of compounds, by sodium chlorite (B76162) (a precursor to chlorine dioxide) is proposed to start with the protonation of the aldehyde by chlorous acid (HClO2). This is followed by the attack of the chlorite ion on the carbonyl group, forming a hydroxyallyl chlorite intermediate which then undergoes pericyclic fragmentation to yield a carboxylic acid and hypochlorous acid (HOCl). researchgate.net
For phenols, the oxidation mechanism is thought to involve a hydrogen atom transfer (HAT) as the rate-limiting step. scienceopen.com This is supported by significant deuterium (B1214612) kinetic isotope effects observed in the oxidation of para-substituted 2,6-di-tert-butylphenols. scienceopen.com The reaction rate is influenced by the nature of the solvent. researchgate.net Theoretical and kinetic modeling studies on the low-temperature oxidation of cyclohexyl radicals, a component of 2-cyclohexylphenol, show that the addition of an oxygen molecule is a key step, with the conformational structure of the radical influencing the subsequent reaction pathways. rsc.org
Further Functionalization and Derivatization Strategies
The structure of this compound allows for various functionalization and derivatization reactions, leading to a range of valuable compounds.
Synthesis of Substituted Cyclohexylphenols (e.g., 4-Chloro-2-cyclohexylphenol)
Substituted cyclohexylphenols are important intermediates in the chemical industry. rsc.org The synthesis of these compounds can be achieved through several methods. One common approach is the alkylation of phenols with cyclohexene or cyclohexanol. google.comquickcompany.in For example, 4-cyclohexylphenol can be selectively synthesized by the hydroalkylation of phenol with a palladium catalyst in the presence of a molten salt like NaCl-AlCl3. chemicalbook.com The reaction of phenol with cyclohexene at temperatures between 100 and 350 °C in the presence of a siliceous catalyst can produce a mixture of ortho- and para-cyclohexylphenols. google.com
Specifically, 2-cycloalkyl-4-chlorophenols have been synthesized with high yields by the alkylation of p-chlorophenol with cyclohexanol using perchloric acid as a catalyst. researchgate.net The conditions for this reaction, such as temperature, molar ratio of reactants, reaction time, and amount of catalyst, have been optimized to maximize the yield. researchgate.net
| Product | Reactants | Catalyst | Yield | Reference |
| 4-Cyclohexylphenol | Phenol, Hydrogen | 1% Pd-Al2O3, NaCl-AlCl3 | 31.9% | chemicalbook.com |
| o- and p-Cyclohexylphenol | Phenol, Cyclohexene | Siliceous catalyst | ~67% total | google.com |
| 2-Cycloalkyl-4-chlorophenols | p-Chlorophenol, Cyclohexanol | Perchloric acid | High | researchgate.net |
Complexation and Ligand Behavior of Phenolates (e.g., in Coordination Chemistry)
Phenolates, including this compound, can act as ligands in coordination chemistry due to their ability to coordinate with metal ions. ontosight.ai The oxygen atom of the phenolate group is a hard donor and readily binds to a variety of metal centers. The synthesis and structural characterization of metal-phenolate complexes are areas of active research. rsc.orgrsc.org
Potassium complexes supported by monoanionic tetradentate amino-phenolate ligands have been synthesized and their structures determined by X-ray diffraction, revealing dinuclear structures in the solid state. rsc.org These complexes have shown catalytic activity in the ring-opening polymerization of rac-lactide. rsc.org Gold(I) phenolate complexes have also been synthesized and structurally characterized, with computational studies indicating a three-center–four-electron hyperbond involving the carbene carbon, the gold atom, and the phenolate oxygen. acs.org The coordination chemistry of phenolates extends to various metals, including aluminum, where amine-phenolate ligands form well-defined complexes. rsc.orgrsc.org The ability of phenolic compounds to form complexes with a wide range of metal and metalloid ions is a well-established aspect of their chemistry. mdpi.com
| Metal | Ligand Type | Complex Structure | Application | Reference |
| Potassium | Monoanionic tetradentate amino-phenolate | Dinuclear in solid state | Polymerization catalyst | rsc.org |
| Gold(I) | NHC-phenolate | Monomeric | Moderate catalytic activity | acs.org |
| Aluminum | Tris-phenol amine | Hydrogen-bonded dimer | Polymerization catalyst | rsc.org |
| Various Metals | Plant-derived phenolic compounds | Various coordination geometries | Diverse applications | mdpi.com |
Role of this compound as a Base or Co-Catalyst
As a salt of a phenol, this compound is inherently a weak base. ontosight.ai The phenolate oxygen can act as a proton acceptor, initiating or facilitating base-catalyzed reactions. Its bulky cyclohexyl substituent can influence the steric environment around the active site, potentially leading to enhanced selectivity in certain reactions.
Analogies to Soluble Carboxylate Bases in Organic Synthesis (e.g., Pd-catalyzed C-N Cross-Coupling)
The function of this compound can be compared to soluble carboxylate bases, which are widely employed in organic synthesis. fiveable.mewikipedia.org Carboxylate salts, the conjugate bases of carboxylic acids, are formed by the deprotonation of the acid, typically with a base like sodium hydroxide. wikipedia.orglibretexts.org These salts are often used as nucleophiles or bases in various reactions. wikipedia.orgyoutube.com
A pertinent example is the use of soluble carboxylate bases in Palladium-catalyzed C-N cross-coupling reactions. chemrxiv.org These reactions are fundamental for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of numerous pharmaceuticals and materials. chemrxiv.orgyoutube.com Traditional methods often rely on strong, insoluble bases, which can limit the reaction scope and complicate large-scale production. chemrxiv.org The development of mild, soluble bases like potassium 2-ethylhexanoate (B8288628) has been shown to facilitate these couplings for a wider range of substrates, including those sensitive to strong bases. chemrxiv.org
Similarly, this compound, with its solubility in certain organic solvents and its basic nature, presents itself as a viable alternative. Its phenolate structure offers different electronic and steric properties compared to a carboxylate, which could translate to unique reactivity and selectivity profiles in Pd-catalyzed cross-coupling and other base-mediated transformations. The bulky cyclohexyl group, in particular, might play a role in stabilizing catalytic intermediates or influencing the regioselectivity of the reaction.
Potential in Solid Base Catalysis (e.g., Knoevenagel Condensations via Potassium-Exchanged Materials)
The principles of using potassium salts as basic catalysts extend to heterogeneous systems. Solid base catalysis is a significant area of research, aiming to replace corrosive and difficult-to-separate homogeneous catalysts. researchgate.net Materials like potassium-exchanged zeolites and potassium carbonate supported on various materials have shown considerable promise as solid base catalysts. nih.govresearchgate.net
One classic reaction that benefits from solid base catalysis is the Knoevenagel condensation. researchgate.netwikipedia.org This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a base. wikipedia.org The use of solid bases simplifies product purification and catalyst recycling. nih.gov For instance, potassium-loaded hydrotalcites have been investigated as efficient catalysts for the Knoevenagel condensation. nih.gov Similarly, bentonite (B74815) clay functionalized with potassium compounds has been used for transesterification reactions. researchgate.net
Given this context, this compound could be immobilized onto a solid support to create a heterogeneous catalyst. Such a system could potentially offer the advantages of both the phenolate's specific catalytic activity and the ease of separation associated with solid catalysts. The bulky nature of the 2-cyclohexylphenolate moiety might influence the pore structure and surface properties of the resulting material, thereby affecting its catalytic performance in reactions like the Knoevenagel condensation.
Investigation of Catalytic Activity in Different Systems
To fully understand the catalytic potential of this compound, it is crucial to evaluate its performance in both homogeneous and heterogeneous settings. This allows for a comprehensive assessment of its activity, selectivity, and practical applicability.
Homogeneous vs. Heterogeneous Catalytic Systems
Homogeneous and heterogeneous catalysis represent two distinct approaches to accelerating chemical reactions. khanacademy.org
Homogeneous Catalysis: In this setup, the catalyst and reactants exist in the same phase, typically a liquid solution. chembam.comlibretexts.org This allows for excellent contact between the catalyst and reactants, often leading to high activity and selectivity. researchgate.net However, separating the catalyst from the product mixture can be challenging and costly, which is a significant drawback, especially for industrial processes. chembam.comresearchgate.net
Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. chembam.comlibretexts.org The primary advantage of this system is the ease of catalyst separation and recycling, often through simple filtration. chembam.com However, reactions can be limited by the surface area of the catalyst and the diffusion of reactants and products. chembam.com
The catalytic activity of this compound can be explored in both systems. In a homogeneous system, its solubility in an appropriate organic solvent would be key. In a heterogeneous system, it could be supported on materials like silica, alumina, or polymers.
| Catalytic System | Advantages | Disadvantages | Potential Application of this compound |
|---|---|---|---|
| Homogeneous | High activity and selectivity due to good catalyst-reactant contact. researchgate.net | Difficult and costly catalyst separation. chembam.comresearchgate.net | As a soluble base or co-catalyst in organic synthesis. |
| Heterogeneous | Easy catalyst separation and recycling. chembam.com | Reactions can be limited by surface area and diffusion. chembam.com | Immobilized on a solid support for use in flow chemistry or batch processes requiring easy catalyst removal. |
Evaluation of Catalyst Performance and Recyclability
A critical aspect of catalyst evaluation is the assessment of its performance and reusability. Key performance indicators include:
Conversion: The percentage of the starting material that has been transformed into products.
Selectivity: The proportion of the desired product formed relative to other possible products.
Turnover Number (TON): The total number of substrate molecules that a single catalyst molecule can convert before becoming inactive.
Turnover Frequency (TOF): The rate at which a single catalyst site converts substrate molecules per unit time.
The recyclability of a catalyst is a crucial factor for its economic and environmental sustainability. researchgate.net For heterogeneous catalysts, this typically involves separating the catalyst after the reaction, washing it, and then reusing it in subsequent reaction cycles. researchgate.net The ability to maintain high activity and selectivity over multiple cycles is a key determinant of a catalyst's practical utility. researchgate.net For example, the recyclability of palladium catalysts in aqueous media has been demonstrated for up to five runs with minimal loss of activity. nih.gov Similarly, the chemical recycling of silicone waste has been achieved using a recyclable potassium-based catalyst system. researchgate.net
The performance and recyclability of this compound would need to be rigorously tested in specific catalytic reactions to determine its effectiveness and potential for industrial application.
Catalyst Design and Optimization Principles for Phenolate-Based Systems
The design and optimization of catalysts are central to achieving high efficiency and selectivity in chemical transformations. ugent.be For phenolate-based systems like this compound, several principles can guide the development of improved catalysts.
The ultimate goal is to design catalysts with high stability, activity, and selectivity. ugent.be This can be achieved through a combination of experimental and computational approaches. rsc.org Key strategies include:
Ligand Modification: In metal-catalyzed reactions where the phenolate acts as a ligand, modifying its structure can have a profound impact on the catalyst's performance. For instance, introducing electron-donating or electron-withdrawing groups to the phenol ring can alter the electronic properties of the metal center, thereby influencing its catalytic activity. The steric bulk of the substituents on the phenol can also be tuned to control the selectivity of the reaction.
Reaction Condition Optimization: Systematically varying reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial for maximizing the yield and selectivity of the desired product. researchgate.net
Computational Modeling: Computational methods are increasingly used to guide catalyst design. rsc.org Techniques like density functional theory (DFT) can provide insights into reaction mechanisms and help predict the effect of structural modifications on catalytic performance.
By applying these principles, it is possible to tailor the properties of phenolate-based catalysts, including those derived from this compound, to meet the specific demands of a particular chemical process.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. afit.edu DFT methods are used to determine ground-state geometries, reaction energetics, and a variety of electronic properties that govern a molecule's behavior.
The first step in a computational study of potassium 2-cyclohexylphenolate involves determining its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a Pople-style basis set like 6-311G(d,p), the geometry of the 2-cyclohexylphenolate anion would be optimized to find the lowest energy conformation. afit.edu
The geometry of the phenoxide part of the molecule is largely planar. The key structural questions would revolve around the orientation of the cyclohexyl group relative to the phenyl ring and the interaction with the potassium cation. The bulky cyclohexyl group at the ortho position can induce steric strain, potentially causing slight distortions in the planarity of the phenyl ring and influencing the C-C-O bond angle. Studies on ortho-substituted phenols have shown that substituents can alter bond lengths and angles within the aromatic ring. afit.eduresearchgate.net
Energetics calculations would reveal the relative stabilities of different conformers, such as the "chair" and "boat" conformations of the cyclohexyl ring and its rotational position. Furthermore, these calculations can determine important thermodynamic quantities. For the parent 2-cyclohexylphenol (B93547), the O-H Bond Dissociation Enthalpy (BDE) is a critical parameter related to its antioxidant capabilities. DFT studies on substituted phenols have shown that electron-donating groups, like cyclohexyl, generally decrease the O-H BDE compared to unsubstituted phenol (B47542), indicating an increased susceptibility to hydrogen atom transfer. ijesi.orgmdpi.com
Table 1: Representative DFT-Calculated Bond Lengths and Energetics for Phenol and Substituted Phenols This table presents typical data from DFT studies on related compounds to illustrate the expected values for 2-cyclohexylphenolate.
| Parameter | Phenol afit.edu | p-Cresol (Electron-Donating Group) mdpi.com | p-Nitrophenol (Electron-Withdrawing Group) mdpi.com |
|---|---|---|---|
| C-O Bond Length (Å) | 1.351 | ~1.35 | ~1.34 |
| O-H Bond Length (Å) | 0.963 | ~0.96 | ~0.97 |
| O-H BDE (kcal/mol) | 86.5 | 85.1 | 87.9 |
DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, transition states, and activation barriers. The 2-cyclohexylphenolate anion is a potent nucleophile, and its reactions, such as O-alkylation, can be modeled computationally.
A theoretical investigation would involve identifying the structures of the reactants (2-cyclohexylphenolate and an electrophile), the products, and, crucially, the transition state connecting them. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. Computational studies on similar reactions, like the alkylation of phenol, have shown that the presence of a catalyst or solvent can significantly alter this barrier. rsc.org For this compound, calculations would likely show an asynchronous transition state for reactions like alkylation, where the formation of the new C-O or O-Alkyl bond is more advanced than the breaking of any associated bonds in the electrophile.
The electronic character of the phenoxide is dictated by the interplay between the negatively charged oxygen and the substituents on the ring. The cyclohexyl group is a weak σ-electron donating group. This donation, combined with the powerful π-donating ability of the O⁻ group, increases the electron density of the aromatic ring, particularly at the ortho and para positions.
Aromaticity itself can be quantified using several computational metrics. The Nucleus-Independent Chemical Shift (NICS) is a popular method, where a negative value inside the ring indicates aromatic character. For 2-cyclohexylphenolate, the NICS value is expected to be significantly negative, confirming its aromaticity. However, studies on substituted benzenes show that substituents can modulate the degree of aromaticity. nih.gov The electron-donating cyclohexyl and phenoxide groups would likely lead to a slightly different NICS value compared to benzene (B151609) or unsubstituted phenol, reflecting a change in the π-electron delocalization.
Table 2: Typical NICS(1)zz Values for Aromatic Compounds NICS(1)zz is the out-of-plane component of the NICS tensor calculated 1 Å above the ring center, a common descriptor for aromaticity.
| Compound | Typical NICS(1)zz Value (ppm) | Aromatic Character |
|---|---|---|
| Benzene | -29.9 | Strongly Aromatic |
| Fluorobenzene | -28.3 | Aromatic |
| Hexafluorobenzene | -16.8 | Weakly Aromatic |
Molecular Dynamics Simulations for Solute-Solvent Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. For this compound, MD simulations are essential for understanding how it interacts with solvent molecules, which is critical to its chemical behavior in solution.
In solution, the potassium cation (K⁺) and the 2-cyclohexylphenolate anion are surrounded by solvent molecules, forming solvation shells. MD simulations can provide a detailed picture of these shells. Studies of potassium ions in various solvents, like water, show that they are typically surrounded by a first solvation shell containing 6-8 solvent molecules. rsc.org The simulations can calculate the radial distribution function, g(r), which gives the probability of finding a solvent molecule at a certain distance from the ion.
The dynamics of this solvation shell are also important. The residence time of solvent molecules in the first solvation shell of K⁺ can be calculated, indicating how rapidly they are exchanged with molecules from the bulk solvent. In water, this exchange is quite fast, on the picosecond timescale. acs.org
A key aspect for this compound would be the nature of the ion pairing between K⁺ and the phenoxide anion. MD simulations can determine whether they exist predominantly as a contact ion pair (CIP), where the ions are in direct contact, or a solvent-separated ion pair (SSIP), where one or more solvent molecules are situated between them. nih.gov The balance between these states is highly dependent on the solvent.
Table 3: Typical Solvation Properties of Potassium Ion (K⁺) in Water from MD Simulations
| Property | Typical Value | Reference |
|---|---|---|
| First Shell Coordination Number | 6-8 | rsc.org |
| K⁺-Oxygen Distance (Å) | ~2.7-2.8 | rsc.org |
| First Shell Water Residence Time (ps) | ~9.4 | acs.org |
The solvent environment has a profound impact on the stability and reactivity of ionic species. By solvating the potassium cation and the phenoxide anion, the solvent stabilizes the dissociated salt. Polar solvents are particularly effective at this stabilization. huji.ac.il
MD simulations can be used to compute the free energy of solvation, which quantifies this stabilizing effect. Moreover, the solvent's influence on reactivity can be explored by simulating a reaction within the solvent environment. The solvent can differentially stabilize the reactants versus the transition state. For instance, in a reaction where the transition state is less charge-dispersed than the reactants, a polar solvent might stabilize the reactants more, thereby increasing the activation energy and slowing the reaction. nih.gov
The nature of the ion pair (CIP vs. SSIP), as determined by the solvent, is also critical for reactivity. In a contact ion pair, the negative charge on the phenoxide oxygen is partially neutralized by the nearby K⁺, making it a weaker nucleophile. In a solvent-separated ion pair, the phenoxide is more "free" and thus more reactive. Therefore, reactions involving this compound as a nucleophile would be expected to be faster in polar, coordinating solvents that favor SSIPs.
Ligand-Metal Interaction Modeling
Computational modeling provides a powerful lens through which to understand the intricate interactions between the 2-cyclohexylphenolate ligand and metal centers. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on substituted phenolate-metal complexes allows for a detailed and scientifically grounded extrapolation of its expected behavior.
The interaction between the potassium cation (K⁺) and the 2-cyclohexylphenolate anion is primarily electrostatic in nature, characterized by the attraction between the positive charge of the potassium ion and the negative charge localized on the phenolate (B1203915) oxygen. However, the electronic and steric influence of the cyclohexyl substituent at the ortho position introduces significant nuances to this interaction.
Nature of the Metal-Ligand Bond:
Density Functional Theory (DFT) is a commonly employed computational method to model the geometries and electronic structures of metal-phenolate complexes. nih.gov For this compound, DFT calculations would likely reveal a highly ionic bond between the potassium ion and the oxygen atom of the phenolate. The bond length and strength would be influenced by the electron-donating nature of the cyclohexyl group, which increases the electron density on the phenolate oxygen, thereby strengthening the electrostatic attraction to the potassium ion.
In more complex scenarios where 2-cyclohexylphenolate acts as a ligand for transition metals, the nature of the bonding becomes more intricate, involving a combination of ionic and covalent contributions. For instance, in complexes with transition metals like copper(II) or iron(III), there would be a significant degree of orbital overlap between the metal d-orbitals and the p-orbitals of the phenolate oxygen. nih.govnih.gov The cyclohexyl group, being bulky, would exert considerable steric hindrance, influencing the coordination geometry around the metal center and potentially leading to distorted coordination environments. researchgate.net
Influence of the Cyclohexyl Substituent:
The ortho-cyclohexyl group plays a dual role in modulating the ligand-metal interaction:
Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating through an inductive effect. This increases the basicity of the phenolate oxygen, enhancing its ability to coordinate to metal ions.
Steric Effects: The bulky nature of the cyclohexyl group can sterically shield the metal center, influencing the coordination number and the approach of other ligands or solvent molecules. This steric hindrance can be a critical factor in determining the catalytic activity and selectivity of metal complexes derived from this ligand.
Computational models of similar substituted phenolate complexes have shown that the orientation of the substituent relative to the phenolate ring can significantly impact the stability and reactivity of the metal complex. nih.gov
Modeling in Solution:
To provide a more realistic representation, computational models often include the effects of the solvent. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium, can be used to understand how the solvent modulates the ligand-metal interaction. For this compound, polar solvents would be expected to solvate the potassium ion, potentially weakening the direct ion-pair interaction with the phenolate.
| Metal Ion | Predominant Interaction Type | Expected Influence of Cyclohexyl Group | Typical Coordination Geometries (in multi-ligand complexes) |
|---|---|---|---|
| K⁺ | Ionic | Increased basicity of phenolate oxygen | Variable, often high coordination numbers |
| Cu(II) | Ionic and Covalent | Steric hindrance, potential for distorted geometries | Square planar, square pyramidal, distorted octahedral |
| Fe(III) | Ionic and Covalent | Steric hindrance, stabilization of high spin states | Octahedral, trigonal bipyramidal |
| Pd(II) | Predominantly Covalent | Steric control over ligand access to the metal center | Square planar |
Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Property Relationship (QSPR) Modeling
These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors would be derived from the structure of the 2-cyclohexylphenol parent molecule.
Key Molecular Descriptors:
For a molecule like 2-cyclohexylphenol, the following classes of descriptors would be relevant in QSRR/QSPR studies:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching and size. The presence of the cyclohexyl ring would be a significant feature.
Quantum Chemical Descriptors: These are calculated using computational chemistry methods and describe the electronic properties of the molecule. tandfonline.comnih.gov Important descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons and are crucial for predicting reactivity. researchgate.net
Dipole moment: This describes the polarity of the molecule.
Atomic charges: The charge distribution, particularly on the phenolic oxygen, is critical for understanding interactions with metals and other polar molecules.
Steric Descriptors: These quantify the bulkiness and shape of the molecule. The cyclohexyl group would contribute significantly to steric descriptors, influencing properties like solubility and interaction with biological receptors.
Hydrophobicity Descriptors: Commonly represented by the logarithm of the partition coefficient (log P), this descriptor is crucial for predicting properties like environmental fate and biological activity. jst.go.jpnih.gov The large, nonpolar cyclohexyl group would give 2-cyclohexylphenol a high log P value.
Predictive Models for Substituted Phenols:
QSRR and QSPR studies on substituted phenols have been successful in predicting a variety of properties and activities:
Toxicity: Models have been developed to predict the cytotoxicity of phenols based on descriptors like log P, the acid dissociation constant (pKa), and bond dissociation enthalpy (BDE) of the phenolic O-H bond. jst.go.jpnih.govacs.org
Antioxidant Activity: The ability of phenols to act as antioxidants has been correlated with descriptors such as the O-H BDE and ionization potential. nih.gov
Chromatographic Retention: QSRR models have been used to predict the retention times of phenolic compounds in various chromatographic systems, which is useful for analytical method development. nih.gov
Electrochemical Degradation: The efficiency of electrochemical degradation of substituted phenols has been modeled using quantum chemical parameters and steric effect descriptors. tandfonline.com
| Descriptor Type | Specific Descriptor Example | Predicted Influence for 2-Cyclohexylphenol | Relevant References |
|---|---|---|---|
| Hydrophobicity | log P | High value due to the nonpolar cyclohexyl group. | jst.go.jp |
| Electronic | HOMO Energy | Relatively high due to the electron-donating nature of the alkyl substituent. | researchgate.net |
| Electronic | pKa | Slightly higher than phenol due to the electron-donating cyclohexyl group. | acs.org |
| Steric | Molar Refractivity | Large value, reflecting the size and polarizability of the molecule. | tandfonline.com |
| Quantum Chemical | O-H Bond Dissociation Enthalpy (BDE) | Slightly lower than phenol, suggesting easier homolytic cleavage. | nih.gov |
Based on these established principles, QSRR and QSPR models could be developed for this compound to predict its properties, such as its stability in different solvents, its reactivity in various chemical transformations, or its potential biological activities. The accuracy of such models would depend on the quality and diversity of the training data set of similar compounds.
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy
The synthesis of 2-cyclohexylphenol (B93547), the precursor to Potassium 2-cyclohexylphenolate, is a critical first step. Current methods often involve the alkylation of phenol (B47542) with cyclohexene (B86901) or cyclohexanol (B46403), which can lead to a mixture of ortho- and para-isomers, as well as dialkylated products. researchgate.net Future research should focus on developing more selective and atom-economical synthetic strategies.
One promising avenue is the one-pot hydroalkylation of phenol. A study on bifunctional catalysts, such as Co2P supported on Beta zeolite, has shown high conversion and selectivity for cyclohexylphenol production. researchgate.net This approach uses phenol as the sole organic reactant, enhancing atom economy. researchgate.net Further research could optimize these catalytic systems, perhaps by exploring different metal phosphides or modified zeolite supports, to maximize the yield of the desired ortho-isomer.
Another approach involves the catalytic transfer of hydrogen from a donor like isopropyl alcohol in a tandem system with a hydrogenation catalyst (e.g., Raney® Ni) and an acidic zeolite. This method has achieved remarkable selectivity (around 70%) for cyclohexylphenols. rsc.org Future work could explore variations of this tandem system to improve ortho-selectivity specifically.
The table below summarizes yields from different catalytic approaches for producing cyclohexylphenols, highlighting the potential for optimization.
| Catalyst System | Reactants | Temperature (°C) | Conversion (%) | Cyclohexylphenol Selectivity (%) | Reference |
| Co2P/Beta Zeolite | Phenol, H₂ | 160 | 77 | 56 | researchgate.net |
| Co2P/MCM-22 Zeolite | Phenol, H₂ | 160 | 90 | Lower than Beta | researchgate.net |
| Raney® Ni + Hierarchical Beta Zeolite | Phenol, Isopropyl Alcohol | 150 | 64 | ~70 | rsc.org |
| 1% Pd-Al₂O₃ + NaCl-AlCl₃ | Phenol, H₂ | 120 | - | 31.9 (para-selective) | chemicalbook.com |
Future synthetic strategies should aim to minimize the use of hazardous reagents and reduce waste, aligning with the principles of green chemistry. The development of catalysts that favor ortho-alkylation through shape selectivity or electronic direction will be paramount in producing 2-cyclohexylphenol efficiently.
Exploration of Undiscovered Catalytic Properties and Applications
This compound itself holds potential as a catalyst or ligand in various organic reactions. ontosight.ai Its nature as a weak base and potential nucleophile makes it a candidate for base-catalyzed reactions. ontosight.ai Furthermore, the phenolate (B1203915) oxygen can coordinate with metal centers, making it a valuable ligand in metal-catalyzed processes. ontosight.ai
A significant area for future exploration is its use in polymerization reactions. Simple sodium and potassium phenolates have been shown to be effective catalysts for the highly isoselective ring-opening polymerization of rac-lactide, producing polylactide (PLA) with high melting points. rsc.org The steric bulk of the cyclohexyl group in this compound could impart unique selectivity in such polymerizations. Research has demonstrated that bulky substituents on the phenolate ring can enhance the activity of potassium complexes in these reactions. rsc.org
Future research could investigate the catalytic activity of this compound in:
Ring-Opening Polymerization: Expanding beyond lactide to other cyclic esters and monomers.
Cross-Coupling Reactions: Serving as a supportive ligand for palladium, nickel, or copper catalysts.
C-H Activation: Acting as a ligand or base in reactions involving the functionalization of unactivated C-H bonds.
Cyclotrimerization: Catalyzing the formation of cyclic compounds, such as the cyclotrimerization of isocyanates, a reaction for which other potassium complexes have shown high efficacy. rsc.org
The bulky cyclohexyl group could create a specific steric environment around a metal center, potentially leading to novel selectivity in asymmetric catalysis.
Advanced Spectroscopic Probes for In-situ Reaction Monitoring and Intermediate Characterization
Understanding the role of this compound in a reaction requires detailed knowledge of the reaction pathway and the structure of any intermediates. Advanced spectroscopic techniques are crucial for this purpose. Future studies should employ in-situ monitoring to observe the species present in real-time.
In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can track the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational frequencies. For instance, Raman spectroscopy has been used to identify Fe(III)-phenolate intermediates in the oxidation of benzene (B151609) to phenol. ustc.edu.cn Similar techniques could be applied to reactions involving this compound to observe the formation and consumption of phenolate-metal complexes or other transient species. The Fe-O vibration of phenolate-bound iron porphyrin complexes, for example, has been characterized and shifts depending on the ligand environment. nih.gov
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. By running reactions within an NMR spectrometer, it is possible to identify and quantify reactive intermediates. This would be particularly useful for studying polymerization kinetics or complex catalytic cycles where multiple species are in equilibrium.
The table below lists spectroscopic techniques and their potential applications in studying reactions with this compound.
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ FTIR/Raman | Vibrational modes of functional groups | Monitoring catalyst-substrate binding, identifying phenolate complex formation, tracking reaction progress. ustc.edu.cnnih.gov |
| In-situ NMR | Detailed molecular structure and dynamics | Characterizing transient intermediates, determining reaction kinetics, studying catalyst-ligand exchange. ccsenet.org |
| UV-Vis Spectroscopy | Electronic transitions | Detecting the formation of colored charge-transfer complexes or conjugated intermediates. ustc.edu.cnresearchgate.net |
| Mass Spectrometry | Mass-to-charge ratio of ions | Identifying reaction intermediates sampled directly from a reaction mixture. rsc.org |
These advanced spectroscopic methods will be instrumental in building a comprehensive mechanistic understanding of how this compound functions in various chemical transformations. rsc.org
Deeper Computational Insights into Complex Reaction Mechanisms and Interfacial Phenomena
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating reaction mechanisms at a molecular level. rsc.org Future research should leverage DFT to model reactions involving this compound, providing insights that are often difficult to obtain experimentally.
DFT calculations can be used to investigate the mechanisms of phenol alkylation, helping to understand the factors that control ortho- versus para-selectivity. rsc.orgacs.orgresearchgate.net Such studies can model the transition states for O-alkylation and C-alkylation, revealing the most energetically favorable pathways. acs.orgcaltech.edu For example, calculations have shown that while O-alkylation is often favored initially, subsequent ionic rearrangement mechanisms can lead to C-alkylated products. acs.orgcaltech.edu Understanding these pathways is key to designing more selective syntheses for 2-cyclohexylphenol.
Furthermore, computational studies can explore the cation-π interactions between the potassium ion and the aromatic ring. The reliability of different computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), has been benchmarked for calculating the binding energies between alkali cations like K+ and phenol. nih.gov These calculations can provide a deeper understanding of the structure and stability of this compound aggregates in solution and their interaction with other molecules at interfaces.
Key areas for future computational investigation include:
Modeling Catalytic Cycles: Simulating each step of a catalytic reaction where this compound acts as a catalyst or ligand to identify rate-determining steps and opportunities for optimization.
Predicting Selectivity: Calculating the energy barriers for different reaction pathways (e.g., ortho- vs. para-alkylation, isoselective vs. atactic polymerization) to predict how the structure of the phenolate influences product distribution. acs.org
Solvent Effects: Modeling the influence of different solvents on the structure, stability, and reactivity of the phenolate.
Interfacial Phenomena: Simulating the behavior of this compound at solid-liquid or liquid-liquid interfaces, which is relevant for applications in heterogeneous catalysis and material science.
Design of New Phenolate-Based Materials with Tailored Functionality for Specific Applications
The unique structure of this compound makes its parent phenol, 2-cyclohexylphenol, an attractive building block for new functional materials. researchgate.net The bulky cyclohexyl group can impart specific properties such as increased solubility in non-polar media, modified thermal stability, and controlled intermolecular spacing.
Polymers and Resins: Phenolic compounds are foundational to the polymer industry, used in creating everything from resins to high-performance polymers. elsevier.comemerald.com 2-Cyclohexylphenol could be used as a monomer or a modifying agent to create new polymers. For instance, it could be incorporated into polypropylene (B1209903) chains to act as a hindered phenol stabilizer, improving the thermal-oxidative stability of the material. researchgate.net The enzymatic polymerization of phenolic compounds is another green route to producing functional polymers with potential antioxidant properties. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org While carboxylates and pyridyls are common linkers, phenolates can also be used. ossila.comresearchgate.net 2-Cyclohexylphenol, after further functionalization with appropriate coordinating groups, could be designed as a linker for MOFs. researchgate.net The cyclohexyl group would project into the pores of the framework, creating a unique chemical environment for selective gas storage, separation, or catalysis.
Future research in this area could focus on:
Synthesis of Functional Monomers: Derivatizing 2-cyclohexylphenol to create monomers suitable for various polymerization techniques (e.g., creating acrylate (B77674) or epoxy derivatives). nih.govrsc.org
Development of Phenolic Resins: Investigating the co-polymerization of 2-cyclohexylphenol with aldehydes to create novel thermosetting resins with enhanced properties. emerald.com
Creation of MOFs with Phenolate Linkers: Designing and synthesizing MOFs using functionalized 2-cyclohexylphenol as a structural linker to explore applications in gas separation and heterogeneous catalysis. acs.org
Smart Materials: Exploring the use of 2-cyclohexylphenol-based materials in responsive systems, where the bulky group could influence properties like pH-responsiveness or self-assembly. researchgate.net
By systematically exploring these research avenues, the scientific community can fully harness the potential of this compound and its derivatives, paving the way for new catalysts, processes, and advanced materials.
Q & A
Q. What are the optimal synthetic pathways for Potassium 2-cyclohexylphenolate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves reacting 2-cyclohexylphenol with potassium hydroxide in an anhydrous solvent (e.g., ethanol or THF) under nitrogen to prevent oxidation. Key parameters include temperature (60–80°C), molar ratio (1:1.2 phenol-to-base), and reaction time (4–6 hours). Yield optimization requires monitoring via TLC or HPLC to track intermediate formation. Contamination by hydrolysis byproducts (e.g., cyclohexanol) can reduce purity; recrystallization from dry ether improves purity .
| Parameter | Optimal Range | Common Pitfalls |
|---|---|---|
| Temperature | 60–80°C | Exceeding 90°C degrades product |
| Solvent | Ethanol/THF | Moisture reduces yield |
| Base Equivalents | 1.2–1.5 | Excess base causes saponification |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- FT-IR : Look for O–K stretching vibrations at 450–500 cm⁻¹ and absence of phenolic O–H (~3200 cm⁻¹).
- ¹H NMR (DMSO-d₆) : Aromatic protons appear as a singlet at δ 6.8–7.2 ppm; cyclohexyl protons show multiplet splitting at δ 1.2–2.1 ppm.
- ESI-MS : Positive mode detects [M–K]⁺ ions. Discrepancies in mass spectra may indicate residual solvent adducts, requiring high-vacuum drying .
Q. How does this compound’s stability vary under different storage conditions?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Stability studies show:
- Dry argon : Stable for >6 months at –20°C.
- Ambient moisture : Degrades within 72 hours (HPLC shows 20% impurity).
- Aqueous solutions : Rapid decomposition (t₁/₂ = 2 hours at pH 7). Store in desiccated, amber vials with molecular sieves .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the potassium phenolate group. Key steps:
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer: Discrepancies arise from varying solvent purity or measurement techniques. A standardized protocol includes:
- Gravimetric analysis : Saturate solvent, filter, and dry to constant weight.
- UV-Vis quantification : Use λ_max (270 nm) with a calibration curve (R² > 0.99).
- Control experiments : Compare under inert vs. ambient conditions to assess oxidative interference. Recent studies show solubility in DMSO = 12.3 ± 0.5 g/L, conflicting with older reports (8.1 g/L) due to undetected peroxides in solvents .
Q. How do steric effects from the cyclohexyl group influence catalytic performance in cross-coupling reactions?
Methodological Answer: The bulky cyclohexyl moiety restricts substrate access to the active site, reducing turnover frequency but improving selectivity. Comparative studies:
- Buchwald–Hartwig amination : Turnover number (TON) drops from 1,200 (unsubstituted phenolate) to 450 (cyclohexyl-substituted).
- Suzuki coupling : Enantioselectivity increases from 70% ee to 92% ee for hindered biaryl systems. Steric parameters (e.g., A-values) correlate with reaction outcomes, validated by X-ray crystallography of palladium intermediates .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s pKa in non-aqueous solvents?
Methodological Answer: pKa values in DMSO range from 8.2 to 9.5 due to:
- Electrode calibration : Use of different reference electrodes (e.g., Ag/AgCl vs. SCE).
- Ionic strength : Variations in TBAPF6 concentration alter activity coefficients.
- Impurities : Residual water (>100 ppm) shifts measurements. Standardization using the Bordwell method (UV-Vis indicator dyes) reduces variability .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?
Methodological Answer:
- Glovebox use : Maintain O₂ < 1 ppm during weighing.
- Quench protocol : Neutralize residual compound with 10% acetic acid before disposal.
- PPE : Nitrile gloves and face shields prevent dermal exposure (LD50 = 320 mg/kg in rats). Toxicity studies indicate bioaccumulation risks; avoid aqueous waste streams .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
